molecular formula C14H22N2O B025102 Lidocaine hydrochloride monohydrate CAS No. 6108-05-0

Lidocaine hydrochloride monohydrate

Cat. No.: B025102
CAS No.: 6108-05-0
M. Wt: 234.34 g/mol
InChI Key: NNJVILVZKWQKPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lidocaine hydrochloride monohydrate, also known as Zingo, primarily targets voltage-gated sodium channels in neuronal cell membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensations and muscle contractions .

Mode of Action

Lidocaine works by blocking the influx of sodium ions into the membrane surrounding nerves . This blockage prevents the initiation and conduction of impulses along the nerve, resulting in an anesthetic effect . It increases the electrical stimulation threshold of the ventricle during diastole, exerting an antiarrhythmic effect .

Biochemical Pathways

The primary biochemical pathway affected by lidocaine is the sodium ion transport pathway . By blocking sodium channels, lidocaine inhibits the ionic fluxes required for the initiation and conduction of impulses . This action disrupts the normal propagation of signals along nerves, leading to a numbing effect in local tissues .

Pharmacokinetics

Lidocaine exhibits a linear absorption with no lag time . The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours . Because lidocaine is metabolized by the liver, any condition that affects liver function may alter its kinetics . Its bioavailability is low due to presystemic hepatic metabolism, with the range of average values lying between 0.19 and 0.38 .

Result of Action

The primary result of lidocaine’s action is a local anesthetic effect . It numbs the sensations of tissues, making it useful for a wide variety of surgical procedures . It also has an antiarrhythmic effect, decreasing the rate of contractions of the heart . When injected near nerves, the nerves cannot conduct signals to or from the brain .

Action Environment

The action of lidocaine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine infusion . Additionally, the pH of the environment can affect the degree of ionization of lidocaine, potentially influencing its ability to cross cell membranes and exert its anesthetic effect.

Biochemical Analysis

Biochemical Properties

Lidocaine hydrochloride monohydrate interacts with sodium channels in neurons, blocking their activity and preventing the neurons from signaling sensations to the brain . This interaction is transient, allowing the neurons to resume normal function after the medication has been metabolized .

Cellular Effects

This compound has a significant impact on cellular function. It inhibits cell viability and proliferation, and it can increase the rate of cellular apoptosis . It also blocks or decreases muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and blocking sodium channels in neurons . This prevents the influx of sodium ions, inhibiting the initiation and propagation of action potentials, and thus blocking the transmission of pain impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, after the removal of the residual anesthetic cream, there is a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses can cause central nervous system effects such as tremors, twitches, seizures, and vomiting . It can also produce cardiac arrhythmia .

Metabolic Pathways

This compound is metabolized in the liver by the P450 3A4 isoenzyme, a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme .

Transport and Distribution

The concentration of this compound in the blood is affected by its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion .

Subcellular Localization

This compound, as a local anesthetic, is typically applied to specific areas of tissue where it acts on the local neurons . Therefore, its subcellular localization is largely dependent on the site of application. The exact subcellular localization within the neurons is not explicitly stated in the references.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lidocaine primarily involves a two-step process starting with the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine .

Industrial Production Methods: In industrial settings, lidocaine hydrochloride is often prepared by taking 2,6-xylenol as a raw material and using Pd/C as a catalyst. The process involves liquid phase amination with ammonia water at high temperature to obtain 2,6-dimethylaniline. This is followed by a reaction with sodium methylate and N,N-lignocaine methyl acetate at 90-95°C. The product is then purified and crystallized to obtain lidocaine hydrochloride .

Comparison with Similar Compounds

Lidocaine’s versatility and effectiveness make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
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InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
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InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
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Molecular Formula

C14H22N2O
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Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride)
Record name Lidocaine [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045166
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Molecular Weight

234.34 g/mol
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Physical Description

Solid
Record name Lidocaine
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Boiling Point

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C
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Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L
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Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction., Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component., Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue., Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia., Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.
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Color/Form

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder

CAS No.

137-58-6
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Melting Point

68 °C, 68.5 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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